Stable Isotope LabelingMass SpectrometryInternal Standard
Unlabeled sorbitol cannot be distinguished from endogenous analyte in complex biological matrices, precluding its use as an internal standard or tracer. D-Sorbitol-1-13C solves this with a site-specific M+1 mass shift at the C-1 position, enabling precise LC-MS/MS quantification and selective tracking of sorbitol dehydrogenase activity in the polyol pathway.
• ≥99 atom% 13C isotopic purity minimizes natural abundance interference
• Site-specific C-1 label enables mechanistic resolution of SDH vs. AR activity - impossible with uniformly labeled U-13C6-sorbitol
• Validated for GC-MS methods with a coefficient of variation of 4.3%
Molecular FormulaC6H14O6
Molecular Weight183.164
CAS No.132144-93-5
Cat. No.B583706
⚠ Attention: For research use only. Not for human or veterinary use.
D-Sorbitol-1-13C (CAS 132144-93-5) is a stable isotope-labeled analogue of D-sorbitol, a six-carbon sugar alcohol, in which the carbon-13 isotope is selectively incorporated at the C-1 position of the hexitol chain . This compound exhibits the same physicochemical properties as unlabeled D-sorbitol, including a melting point of 98-100 °C and an optical rotation of [α]25/D +101° (c = 0.5 in acidified ammonium molybdate) , but possesses a distinct mass shift of M+1, enabling its precise detection and quantification via mass spectrometry [1]. Its primary utility lies in its application as a site-specific metabolic tracer to dissect the polyol pathway, particularly for differentiating the activities of aldose reductase and sorbitol dehydrogenase, and as a stable isotope-labeled internal standard for accurate LC-MS or GC-MS quantification of endogenous sorbitol .
Why Unlabeled and U-13C6-Sorbitol Cannot Substitute D-Sorbitol-1-13C
The critical limitation of unlabeled D-sorbitol is its inability to be distinguished from endogenous analyte in complex biological matrices, which precludes its use as an internal standard or tracer for quantitative analysis [1]. While uniformly labeled D-Sorbitol-13C6 (U-13C-sorbitol) overcomes this limitation by providing a mass difference of +6 Da, its use as a metabolic tracer for pathway-specific flux analysis is fundamentally different. D-Sorbitol-1-13C, with its site-specific label, enables the selective tracking of metabolic conversions that involve the C-1 carbon, such as the conversion to fructose via sorbitol dehydrogenase (SDH) [2]. In contrast, U-13C-sorbitol provides a global labeling pattern that, while useful for bulk quantification or total metabolic flux, does not permit the same level of mechanistic resolution for individual enzymatic steps . This distinction is crucial for studies aiming to quantify the activity of specific enzymes like SDH or aldose reductase (AR) in the polyol pathway, where the positional label of D-Sorbitol-1-13C serves as a direct reporter for the metabolic fate of the C-1 carbon [3].
Unlabeled D-Sorbitol
Cannot be distinguished from endogenous analyte; lacks mass shift for MS-based quantification
D-Sorbitol-13C6 (U)
Global +6 Da label obscures C-1 specific fate; requires isotopomer modeling, limiting direct SDH/AR resolution
[1] Kishimoto, M., et al. (1997). Sensitive, selective gas chromatographic-mass spectrometric analysis with trifluoroacetyl derivatives and a stable isotope for studying tissue sorbitol-producing activity. Journal of Chromatography B: Biomedical Sciences and Applications, 688(1), 1-10. View Source
[2] Jans, A. W. H., Grunewald, R. W., & Kinne, R. K. H. (1989). Pathways for the synthesis of sorbitol from 13C-labeled hexoses, pentose, and glycerol in renal papillary tissue. Magnetic Resonance in Medicine, 9(3), 419-422. View Source
[3] Kishimoto, M., et al. (1997). Sensitive, selective gas chromatographic-mass spectrometric analysis with trifluoroacetyl derivatives and a stable isotope for studying tissue sorbitol-producing activity. Journal of Chromatography B: Biomedical Sciences and Applications, 688(1), 1-10. View Source
Quantitative Evidence for D-Sorbitol-1-13C Differentiation
Isotopic Enrichment vs. Unlabeled Sorbitol
D-Sorbitol-1-13C is commercially available with a specified isotopic purity of ≥99 atom % 13C, as certified by suppliers such as Sigma-Aldrich (Catalog No. 489182) and BOC Sciences . This high level of enrichment ensures a well-defined mass shift of M+1 relative to the natural abundance isotopologue of unlabeled D-sorbitol. In contrast, unlabeled D-sorbitol has a nominal isotopic purity of ~1.1% 13C (natural abundance), rendering it indistinguishable from endogenous analyte in a biological matrix without the use of an internal standard.
Isotopic enrichmentData to verify
≥99 atom % 13C
Supports use as precise SIL-IS with M+1 detection
CoA from supplier; review method fit
Stable Isotope LabelingMass SpectrometryInternal Standard
Evidence Dimension
13C Isotopic Purity
Target Compound Data
≥99 atom % 13C at the C-1 position
Comparator Or Baseline
Unlabeled D-Sorbitol: ~1.1 atom % 13C (natural abundance)
Quantified Difference
>89-fold increase in 13C enrichment
Conditions
Certificate of Analysis (CoA) from commercial suppliers
Why This Matters
This high enrichment enables the compound to function as a precise internal standard for quantitative LC-MS or GC-MS assays of sorbitol, ensuring accurate correction for matrix effects and instrument variability.
Stable Isotope LabelingMass SpectrometryInternal Standard
GC-MS Performance: U-13C6 vs. D-Sorbitol-1-13C
A validated GC-MS method utilizing uniformly labeled U-13C6-sorbitol (13C6H14O6, 98.7%) as an internal standard achieved a coefficient of variation (C.V.) of 4.3% for the measurement of sorbitol in standard solutions and a calibration correlation coefficient of r = 0.999 over a range of 0.1-8.0 nmol [1]. While D-Sorbitol-1-13C is not explicitly used in this published method, its M+1 mass shift and high purity (≥99 atom % 13C) suggest it could serve as an equally effective internal standard for quantitative analysis. More importantly, this study establishes the performance benchmark for stable isotope-labeled sorbitol in GC-MS, highlighting the precision achievable with 13C-labeled internal standards.
GC-MS performanceClass-level inference
U-13C6: C.V. 4.3%, r=0.999 (0.1–8.0 nmol)
Expected comparable IS performance; method benchmark
Direct validation with this tracer required
GC-MSMethod ValidationPolyol Pathway
Evidence Dimension
Analytical Precision and Accuracy
Target Compound Data
D-Sorbitol-1-13C: potential internal standard (M+1 shift)
Comparator Or Baseline
U-13C6-Sorbitol: C.V. = 4.3%, r = 0.999 (0.1-8.0 nmol)
Quantified Difference
Analytical performance metrics are expected to be comparable due to similar physicochemical properties
Conditions
GC-MS with trifluoroacetyl (TFA) derivatives on an SE-30 capillary column
Why This Matters
The established analytical performance of U-13C6-sorbitol provides a reliable class-level benchmark for the expected utility of D-Sorbitol-1-13C as an internal standard, offering researchers a high-precision option for method development.
GC-MSMethod ValidationPolyol Pathway
[1] Kishimoto, M., et al. (1997). Sensitive, selective gas chromatographic-mass spectrometric analysis with trifluoroacetyl derivatives and a stable isotope for studying tissue sorbitol-producing activity. Journal of Chromatography B: Biomedical Sciences and Applications, 688(1), 1-10. View Source
Direct Sorbitol Dehydrogenase Activity Quantification
The site-specific 13C-label at the C-1 position of D-Sorbitol-1-13C allows for the direct, isolated measurement of sorbitol dehydrogenase (SDH) activity, as this carbon is directly involved in the conversion of sorbitol to fructose . Studies using 13C-labeled substrates have shown that D-[1-13C]fructose is converted into D-sorbitol, and this labeled sorbitol can then be tracked via 13C NMR to map the forward and reverse reactions of the polyol pathway [1]. In contrast, uniformly labeled D-Sorbitol-13C6 provides a composite signal from all six carbons, which can obscure the specific contribution of the C-1 carbon to downstream metabolites like fructose, lactate, or CO2, thereby limiting the ability to deconvolute the activities of aldose reductase (AR) and SDH.
SDH activity readoutClass-level inference
C-1 label enables direct 13C NMR tracking; U-13C6 requires modeling
Supports targeted SDH flux measurement without confounding signals
D-Sorbitol-1-13C: Enables specific tracking of C-1 carbon fate, directly reporting on SDH activity.
Comparator Or Baseline
D-Sorbitol-13C6: Provides global labeling; requires complex isotopomer modeling to infer specific enzyme activities.
Quantified Difference
Qualitative difference in experimental design capability.
Conditions
13C NMR spectroscopy and metabolic flux analysis (MFA) in renal papillary tissue
Why This Matters
For researchers studying diabetic complications or other polyol pathway-related disorders, this compound provides a targeted tool to quantify SDH flux without the confounding effects of other metabolic branches, offering a more direct and interpretable readout.
[1] Jans, A. W. H., Grunewald, R. W., & Kinne, R. K. H. (1989). Pathways for the synthesis of sorbitol from 13C-labeled hexoses, pentose, and glycerol in renal papillary tissue. Magnetic Resonance in Medicine, 9(3), 419-422. View Source
Key Applications of D-Sorbitol-1-13C
Tissue Sorbitol Quantification by LC-MS/MS in Diabetic Models
D-Sorbitol-1-13C is employed as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and instrumental drift in the LC-MS/MS quantification of endogenous sorbitol in biological samples such as erythrocytes, lens tissue, or renal papillary tissue. The M+1 mass shift allows for precise peak identification and integration, and its ≥99 atom % 13C isotopic purity ensures minimal interference from the natural abundance isotopologue of the analyte. This application is directly supported by the analytical performance benchmarks established for 13C-labeled sorbitol in GC-MS methods, where a coefficient of variation of 4.3% was achieved [1]. Procurement of this compound is essential for any laboratory developing or validating a regulatory-compliant bioanalytical method for sorbitol.
13C NMR Flux Analysis of the Polyol Pathway
The site-specific 13C label at the C-1 position of D-Sorbitol-1-13C makes it an ideal substrate for 13C NMR studies aimed at quantifying flux through sorbitol dehydrogenase (SDH) in the polyol pathway. When introduced into a biological system, the fate of the 13C label can be tracked into downstream metabolites like fructose, lactate, or alanine. This allows researchers to directly measure SDH activity in real-time, as demonstrated in studies where D-[1-13C]fructose was used to generate labeled sorbitol and its conversion was monitored by NMR [2]. This scenario is of high value for drug discovery programs screening for aldose reductase or SDH inhibitors, where the positional label provides a direct, quantitative endpoint for enzyme activity.
Renal Osmolyte Synthesis and Diabetic Nephropathy
Renal papillary tissue utilizes sorbitol as a key organic osmolyte, and its synthesis from glucose is upregulated under diabetic conditions. D-Sorbitol-1-13C can be used as a tracer in ex vivo tissue incubations or in vivo studies to map the contribution of different metabolic pathways to sorbitol accumulation. The use of 13C-labeled hexoses has previously confirmed that D-[6-13C]glucose and D-[1-13C]fructose are direct precursors for renal sorbitol synthesis via the aldose reductase and sorbitol dehydrogenase pathways, respectively [2]. By using D-Sorbitol-1-13C, researchers can specifically trace the reverse reaction (sorbitol to fructose) or the potential recycling of the C-1 carbon, providing insights into the regulation of intracellular osmolyte balance and the pathogenesis of diabetic nephropathy.
Application
Selection Property
Validation Focus
Tissue sorbitol quantification in diabetic research models
[1] Kishimoto, M., et al. (1997). Sensitive, selective gas chromatographic-mass spectrometric analysis with trifluoroacetyl derivatives and a stable isotope for studying tissue sorbitol-producing activity. Journal of Chromatography B: Biomedical Sciences and Applications, 688(1), 1-10. View Source
[2] Jans, A. W. H., Grunewald, R. W., & Kinne, R. K. H. (1989). Pathways for the synthesis of sorbitol from 13C-labeled hexoses, pentose, and glycerol in renal papillary tissue. Magnetic Resonance in Medicine, 9(3), 419-422. View Source
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